molecular formula C8H11Cl2N3O B488857 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one CAS No. 727386-75-6

1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

Cat. No. B488857
CAS RN: 727386-75-6
M. Wt: 236.1g/mol
InChI Key: KOAUJFIJMUDAEJ-UHFFFAOYSA-N
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Description

1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one, also known as DCTB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DCTB is a triazole-based compound that is widely used as a reagent in organic synthesis and as a probe in biochemical assays.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing and characterizing novel compounds with similar structures for potential applications in medicinal chemistry and materials science. For instance, the synthesis of dinuclear manganese complexes containing chiral 1,4,7-triazacyclononane-derived ligands demonstrates the interest in creating complex compounds with potential catalytic activities (V. B. Romakh et al., 2007).
  • Halogeno(triazolyl)zinc complexes have been studied as molecular building blocks for metal-organic frameworks, showcasing the role of structurally similar compounds in the development of new materials (Jörg Lincke et al., 2009).

Photostability and Degradation

  • The photostability of related fungicides, such as triadimefon, has been examined through model experiments, shedding light on the degradation pathways and kinetics of similar compounds under various conditions (S. K. Nag & P. Dureja, 1997).

Chemical Properties and Reactions

  • Studies on the oxidation of urazoles to their corresponding triazolinediones using specific oxidizing agents indicate the chemical versatility and reactivity of compounds within the same family, highlighting their potential in various chemical transformations (M. Zolfigol et al., 2005).
  • Research into the synthesis, structure, and biological activities of triazole compounds containing N,N‐dialkyldithiocarbamate moiety explores the intersection of organic synthesis and biological application, indicating the broader relevance of these compounds in scientific research (Liangzhong Xu et al., 2010).

Catalytic and Optical Applications

  • The catalytic potential of dinuclear manganese complexes for the oxidation of olefins, alkanes, and alcohols with hydrogen peroxide has been explored, suggesting applications in catalysis and green chemistry (V. B. Romakh et al., 2007).
  • Novel chalcone derivative compounds have been synthesized and their nonlinear optical properties investigated, revealing potential uses in optical device applications such as optical limiters (K. Rahulan et al., 2014).

properties

IUPAC Name

1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAUJFIJMUDAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324621
Record name 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

CAS RN

727386-75-6
Record name 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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